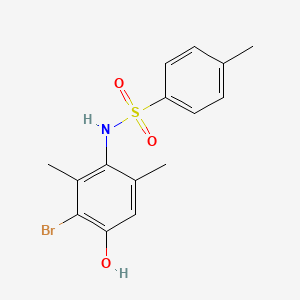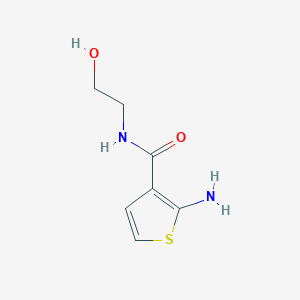
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a chemical compound with potential applications in scientific research. This compound belongs to the family of sulfonamides, which have been widely used as antibacterial agents. However, the focus of
Mechanism of Action
The mechanism of action of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves inhibition of the activity of carbonic anhydrases. This compound binds to the active site of carbonic anhydrases and prevents them from catalyzing the hydration of carbon dioxide.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide has been reported to have inhibitory effects on the activity of carbonic anhydrases. Inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This can have various physiological effects, such as changes in pH, electrolyte balance, and respiratory rate.
Advantages and Limitations for Lab Experiments
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide has advantages and limitations for lab experiments. One advantage is that it has been reported to have inhibitory effects on the activity of carbonic anhydrases, which makes it a potential tool for studying the role of carbonic anhydrases in various biological processes. One limitation is that it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide in scientific research. One direction is to explore its potential as a therapeutic agent for the treatment of diseases that are associated with the overactivity of carbonic anhydrases, such as glaucoma, epilepsy, and cancer. Another direction is to investigate its effects on other biological processes that are regulated by carbon dioxide and bicarbonate ions, such as acid-base balance, ion transport, and neuronal signaling. Additionally, further studies are needed to determine the specificity and selectivity of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide for carbonic anhydrases, as well as its potential off-target effects on other enzymes or proteins.
Synthesis Methods
The synthesis of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves a multi-step process. The first step involves the reaction of 3-bromo-4-hydroxy-2,6-dimethylphenol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-bromo-4-(p-toluenesulfonyloxy)-2,6-dimethylphenol. The second step involves the reaction of this intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide.
Scientific Research Applications
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide has potential applications in scientific research. This compound has been reported to have inhibitory effects on the activity of certain enzymes, such as carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of carbonic anhydrases has been explored as a potential therapeutic strategy for the treatment of various diseases, such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-15-10(2)8-13(18)14(16)11(15)3/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRTZWJCWHHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2C)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5943939 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134216.png)
![N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134233.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B6134236.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)

![(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6134267.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134269.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134274.png)

![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)
